-rhenium](/img/structure/B15132556.png)
(OC-6-33)-tricarbonyl[5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2](1,10-phenanthroline-kappaN1,kappaN10)-rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium is a complex organometallic compound featuring rhenium as the central metal atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium typically involves the coordination of rhenium with 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhenium center. The process generally includes the following steps:
Preparation of Ligands: Synthesis of 1,10-phenanthroline and 5-(4-ethynylphenyl)-2H-tetrazole.
Coordination Reaction: Mixing the ligands with a rhenium precursor, such as rhenium tricarbonyl chloride, in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium undergoes various chemical reactions, including:
Oxidation: The rhenium center can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: The compound can be reduced, typically using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while reduction typically results in lower oxidation state species.
Scientific Research Applications
(OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a bioimaging agent due to its luminescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s luminescent properties allow it to be used in bioimaging, where it binds to specific cellular components and emits light upon excitation. In medicinal applications, it may induce apoptosis in cancer cells by interacting with cellular pathways and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
- (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium
Uniqueness
What sets (OC-6-33)-tricarbonyl5-(4-ethynylphenyl)-2H-tetrazolato-kappaN2-rhenium apart from similar compounds is its unique combination of ligands, which confer specific electronic and steric properties. This makes it particularly effective in certain catalytic and medicinal applications where other compounds may not perform as well.
Properties
Molecular Formula |
C24H13N6O3Re-3 |
|---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
carbon monoxide;5-(4-ethynylphenyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene;1,10-phenanthroline-1,10-diide;rhenium |
InChI |
InChI=1S/C12H8N2.C9H5N4.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-7-3-5-8(6-4-7)9-10-12-13-11-9;3*1-2;/h1-8H;1,3-6H;;;;/q-2;-1;;;; |
InChI Key |
VRMGQOJKIYDFJN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=N[N-]N=N2.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


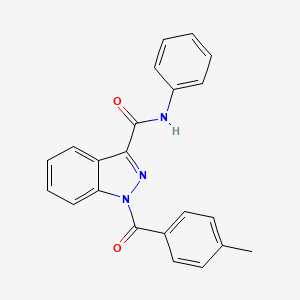
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
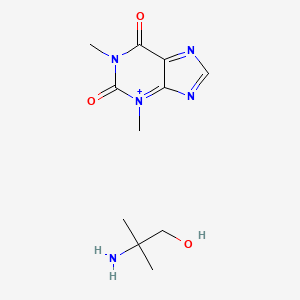

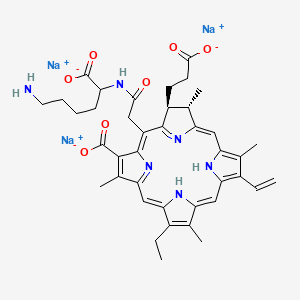

![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
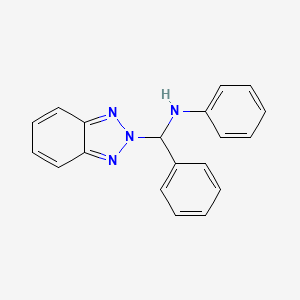
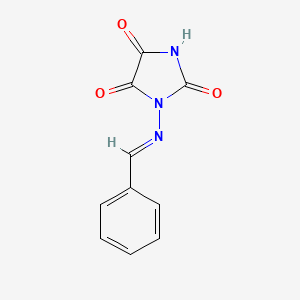

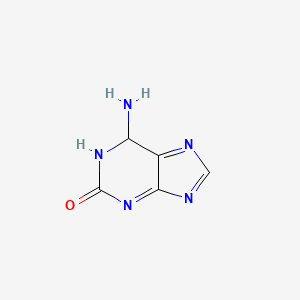
![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
![ethyl (2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B15132583.png)
